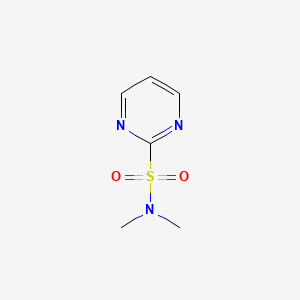

N,N-dimethylpyrimidine-2-sulfonamide

Description

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

N,N-dimethylpyrimidine-2-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-9(2)12(10,11)6-7-4-3-5-8-6/h3-5H,1-2H3 |

InChI Key |

ZVSQQXMALPCUOV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=NC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Sulfonamides

Sulfonamides are typically synthesized by the reaction of sulfonyl chlorides with amines, a method that generally provides high yields and operational simplicity. This classical approach is widely applied for preparing aromatic and heteroaromatic sulfonamides, including pyrimidine derivatives.

Sulfonyl Chloride Route: Aromatic or heteroaromatic sulfonyl chlorides react with primary or secondary amines under controlled conditions to yield sulfonamides. The reaction is usually conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like triethylamine to neutralize the released HCl.

Nitroarene Reduction Coupling: An alternative method involves the reductive coupling of nitroarenes with sodium arylsulfinates, catalyzed by metals such as palladium on carbon or iron-based metal-organic frameworks. This method allows direct formation of sulfonamides without pre-formed sulfonyl chlorides and can be performed under mild aqueous conditions with recyclable catalysts.

Specific Preparation of N,N-Dimethylpyrimidine-2-sulfonamide

The synthesis of this compound involves the sulfonylation of 4,6-dimethylpyrimidin-2-amine or related pyrimidine amines followed by N-methylation to introduce the dimethyl substitution on the sulfonamide nitrogen.

Stepwise Synthesis from Pyrimidine Amines and Sulfonyl Chlorides

Step 1: Preparation of Pyrimidin-2-amine Derivative

The starting material, 4,6-dimethylpyrimidin-2-amine, is commercially available or can be synthesized via condensation reactions involving guanidine and appropriate diketones or aldehydes.

Step 2: Sulfonylation

The pyrimidin-2-amine is reacted with sulfonyl chlorides such as benzenesulfonyl chloride or substituted sulfonyl chlorides in aprotic solvents (e.g., DMF or tetrahydrofuran) with triethylamine as a base. The reaction is typically carried out at ambient to reflux temperatures for several hours to afford the corresponding N-(4,6-dimethylpyrimidin-2-yl)sulfonamide intermediates.

Step 3: N,N-Dimethylation

The sulfonamide intermediate undergoes methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a strong base like sodium hydride (50% dispersion in mineral oil). This reaction is conducted under inert atmosphere (nitrogen) in solvents like DMF, typically at room temperature or slightly elevated temperatures for 2 to 18 hours. The methylation converts the sulfonamide NH into an N,N-dimethyl group, yielding this compound.

Data Tables Summarizing Key Preparation Conditions

Exhaustive Research Findings and Notes

The classical sulfonylation followed by N-methylation remains the most reliable and widely used method for preparing this compound, providing high purity and good yields.

The use of sodium hydride as a base in the methylation step is critical for efficient deprotonation of the sulfonamide nitrogen and subsequent methylation.

Alternative catalytic reductive coupling methods provide greener and more sustainable routes but require optimization for heteroaryl substrates like pyrimidines.

The choice of solvent and temperature significantly affects the reaction rate and product purity; polar aprotic solvents such as DMF and THF are preferred for sulfonylation and methylation steps.

Characterization by nuclear magnetic resonance (NMR) spectroscopy confirms the presence of methyl groups on the sulfonamide nitrogen and the integrity of the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N,N-dimethylpyrimidine-2-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethylpyrimidine-2-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

*Calculated based on molecular formula.

Key Observations :

- This compound lacks the aniline group present in sulfadimidine and sulfamethazine, reducing its capacity for hydrogen bonding but increasing lipophilicity.

- The 4,6-dimethylpyrimidine substitution in sulfadimidine and sulfamethazine enhances steric hindrance and stability, critical for antibacterial activity .

Physicochemical Properties

Solubility and Crystallinity

- Sulfadimidine: Forms 1:1 co-crystals with salicylic acid and aminobenzoic acids due to hydrogen bonding between the aniline NH₂ and carboxylic acid groups .

- This compound : The dimethyl group on the sulfonamide likely reduces hydrogen bonding capacity, favoring solubility in organic solvents over water. This property may limit co-crystal formation compared to sulfadimidine .

- Sulfamethazine: Similar to sulfadimidine but with slight variations in pharmacokinetics due to minor structural differences .

Table 2: Comparative Research Insights

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-dimethylpyrimidine-2-sulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of bases and solvents. For instance, using 3-picoline or 3,5-lutidine as bases in dimethyl sulfoxide (DMSO) significantly enhances coupling efficiency and reduces impurities during sulfonamide formation. Refluxing with phosphoryl chloride followed by controlled hydrolysis and crystallization can achieve yields above 85% . Additionally, purification via sodium hydroxide dissolution and acetic acid precipitation improves purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis at 293 K with a data-to-parameter ratio >16 and R factor <0.05 ensures precise structural determination. Key bond lengths (e.g., C–S and N–S bonds) and torsion angles should be validated against computational models .

- NMR spectroscopy : - and -NMR in DMSO-d6 resolve methyl and sulfonamide protons (δ ~2.10–2.29 ppm for CH3 groups, δ ~155–169 ppm for pyrimidine carbons) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M-H]<sup>−</sup> at 326.9956 m/z) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., antimicrobial enzymes). Key steps include:

- Preparing the ligand (sulfonamide derivative) and receptor (e.g., bacterial dihydropteroate synthase) using force fields (e.g., AMBER).

- Validating docking poses via binding energy calculations (ΔG < −7 kcal/mol indicates strong affinity) .

- Cross-referencing results with experimental MIC (Minimum Inhibitory Concentration) assays to confirm inhibitory effects .

Q. How can researchers resolve contradictions in reaction yields when synthesizing sulfonamide derivatives under similar conditions?

- Methodological Answer : Contradictions often arise from raw material impurities or solvent/base interactions. Strategies include:

- Reagent purity validation : Use HPLC or GC-MS to detect contaminants (e.g., residual amines or sulfoxides) .

- In situ monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and optimize reaction times .

- Solvent/base screening : Test alternative bases (e.g., pyridine derivatives vs. DABCO) and solvents (DMSO vs. DMF) to identify optimal conditions .

Q. What strategies validate the structure-activity relationship (SAR) for antimicrobial effects in sulfonamide derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (Cl, Br), methoxy, or nitro groups at the pyrimidine or benzene rings. Compare MIC values against Gram-positive/negative bacteria .

- Electronic effects : Use Hammett σ constants to correlate electron-withdrawing/donating groups with bioactivity. For example, nitro groups enhance activity by increasing electrophilicity at the sulfonamide sulfur .

- Crystallographic data : Correlate bond angles (e.g., S–N–C) with antibacterial potency to identify steric or electronic prerequisites .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

- Methodological Answer :

- Free energy perturbation (FEP) : Refine docking models by incorporating solvation effects and entropy changes .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .

- Meta-analysis : Review literature on structurally similar sulfonamides to identify trends in false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.